1-({[5-Bromo-2-(difluoromethoxy)phenyl]carbonyl}amino)-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carboxamide
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Overview
Description
1-{[5-BROMO-2-(DIFLUOROMETHOXY)BENZOYL]AMINO}-4,6-DIMETHYL-2-OXO-1,2-DIHYDRO-3-PYRIDINECARBOXAMIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a bromine atom, difluoromethoxy group, and a pyridinecarboxamide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{[5-BROMO-2-(DIFLUOROMETHOXY)BENZOYL]AMINO}-4,6-DIMETHYL-2-OXO-1,2-DIHYDRO-3-PYRIDINECARBOXAMIDE typically involves multiple steps. One common method includes the reaction of 5-bromo-2-(difluoromethoxy)benzoic acid with 4,6-dimethyl-2-oxo-1,2-dihydro-3-pyridinecarboxamide under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
1-{[5-BROMO-2-(DIFLUOROMETHOXY)BENZOYL]AMINO}-4,6-DIMETHYL-2-OXO-1,2-DIHYDRO-3-PYRIDINECARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium iodide in acetone for halogen exchange reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of iodinated or other substituted derivatives.
Scientific Research Applications
1-{[5-BROMO-2-(DIFLUOROMETHOXY)BENZOYL]AMINO}-4,6-DIMETHYL-2-OXO-1,2-DIHYDRO-3-PYRIDINECARBOXAMIDE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-{[5-BROMO-2-(DIFLUOROMETHOXY)BENZOYL]AMINO}-4,6-DIMETHYL-2-OXO-1,2-DIHYDRO-3-PYRIDINECARBOXAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can lead to various biological effects, such as the inhibition of cell proliferation or the reduction of inflammation.
Comparison with Similar Compounds
Similar Compounds
- 5-Bromo-2-(difluoromethoxy)pyridine
- 2-Bromo-5-(difluoromethyl)pyridine
Uniqueness
1-{[5-BROMO-2-(DIFLUOROMETHOXY)BENZOYL]AMINO}-4,6-DIMETHYL-2-OXO-1,2-DIHYDRO-3-PYRIDINECARBOXAMIDE is unique due to its specific combination of functional groups and its potential for diverse applications. Its structure allows for various chemical modifications, making it a versatile compound for research and industrial purposes.
Properties
Molecular Formula |
C16H14BrF2N3O4 |
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Molecular Weight |
430.20 g/mol |
IUPAC Name |
1-[[5-bromo-2-(difluoromethoxy)benzoyl]amino]-4,6-dimethyl-2-oxopyridine-3-carboxamide |
InChI |
InChI=1S/C16H14BrF2N3O4/c1-7-5-8(2)22(15(25)12(7)13(20)23)21-14(24)10-6-9(17)3-4-11(10)26-16(18)19/h3-6,16H,1-2H3,(H2,20,23)(H,21,24) |
InChI Key |
PJMZIXLMGOJRFK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=O)N1NC(=O)C2=C(C=CC(=C2)Br)OC(F)F)C(=O)N)C |
Origin of Product |
United States |
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